molecular formula C19H21N3O2S B269157 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide

4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide

Cat. No. B269157
M. Wt: 355.5 g/mol
InChI Key: SWYYXRIBSSRYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide, also known as BB-94 or Batimastat, is a synthetic molecule that belongs to the class of hydroxamic acid-based inhibitors. It was first synthesized in the 1990s and has been extensively studied for its potential use as an anticancer agent.

Mechanism of Action

4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require a zinc ion for their catalytic activity. 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide binds to the zinc ion and prevents the enzyme from functioning. This inhibition of MMP activity leads to the accumulation of ECM proteins, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its MMP inhibition, 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is crucial for tumor growth and metastasis, and the inhibition of this process can inhibit tumor growth. 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential use as an anticancer agent. It is also relatively easy to synthesize, and its mechanism of action is well understood. However, 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide has some limitations for lab experiments. It is a hydrophobic compound that can be difficult to solubilize, which can limit its bioavailability. It also has a short half-life in vivo, which can limit its efficacy.

Future Directions

There are several future directions for the study of 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide. One potential direction is the development of more potent and selective MMP inhibitors. 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide is a broad-spectrum MMP inhibitor that can inhibit the activity of multiple MMPs. However, the inhibition of some MMPs may be beneficial, while the inhibition of others may be detrimental. Developing more selective MMP inhibitors could allow for the inhibition of specific MMPs that are involved in tumor growth and metastasis. Another potential direction is the development of formulations that improve the bioavailability of 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide. This could include the use of prodrugs or the development of formulations that improve the solubility and stability of 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide in vivo. Finally, the use of 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide in combination with other anticancer agents could be explored. Combining 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide with other agents that target different pathways involved in tumor growth and metastasis could improve its efficacy and reduce the development of resistance.

Synthesis Methods

4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide can be synthesized using a multistep process that involves the reaction of tert-butyl 4-aminobenzoate with thionyl chloride, followed by the reaction of the resulting compound with benzoyl isothiocyanate. The final step involves the reaction of the intermediate product with hydroxylamine hydrochloride to yield 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide.

Scientific Research Applications

4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide has been extensively studied for its potential use as an anticancer agent. It belongs to the class of matrix metalloproteinase (MMP) inhibitors, which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. MMPs are overexpressed in various types of cancer, and their inhibition has been shown to inhibit tumor growth and metastasis. 4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide has also been studied for its potential use in the treatment of other diseases, such as arthritis, atherosclerosis, and fibrosis.

properties

Product Name

4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

4-(benzoylcarbamothioylamino)-N-tert-butylbenzamide

InChI

InChI=1S/C19H21N3O2S/c1-19(2,3)22-17(24)14-9-11-15(12-10-14)20-18(25)21-16(23)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,24)(H2,20,21,23,25)

InChI Key

SWYYXRIBSSRYAB-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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